molecular formula C16H20BrN3O2 B567887 (S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate CAS No. 1208007-67-3

(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B567887
CAS No.: 1208007-67-3
M. Wt: 366.259
InChI Key: PZDCXMKEQLOWNP-ZDUSSCGKSA-N
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Description

(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a benzimidazole core, a pyrrolidine ring, and a tert-butyl ester group

Scientific Research Applications

Synthesis and Fluorescent Applications

  • Palladium-Catalyzed Synthesis and Fluorescence : A study by Chen et al. (2020) detailed an efficient synthesis of fused azapolycycles based on (benz)imidazole and pyridine scaffolds. These compounds exhibit blue or green fluorescences, suggesting applications in fluorescent materials and sensors (Chen et al., 2020).

Antitumor Agents

  • Potential Antitumor Agents : Research by Abonía et al. (2011) synthesized novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates, which showed high activity against various cancer cell lines, indicating potential as antitumor agents (Abonía et al., 2011).

Chemical Synthesis and Characterization

  • Synthesis and Structural Characterization : A study by Chen et al. (2021) on the synthesis of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide demonstrated detailed characterization techniques, including NMR, FT-IR, and X-ray diffraction. This study illustrates the importance of structural characterization in the development of new chemical entities (Chen et al., 2021).

Catalytic Activities

  • Catalytic Activities of Ruthenium(II) Complexes : Research by Cheng et al. (2009) on ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes shows potential applications in catalysis, particularly in hydrogen transfer reactions of ketones (Cheng et al., 2009).

Antibacterial and Antioxidant Activities

  • Antibacterial and Antioxidant Derivatives : A study by Prasad (2021) synthesized novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives and evaluated their antibacterial activity, showcasing the potential of benzimidazole derivatives in developing new antibacterial agents (Prasad, 2021).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, which can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. The bromination of the benzimidazole ring is then achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

The next step involves the formation of the pyrrolidine ring, which can be synthesized through the reaction of a suitable amine with a diester or diketone. The final step is the esterification of the pyrrolidine carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluen

Properties

IUPAC Name

tert-butyl (2S)-2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-4-5-13(20)14-18-11-7-6-10(17)9-12(11)19-14/h6-7,9,13H,4-5,8H2,1-3H3,(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDCXMKEQLOWNP-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 4-Bromo-benzene-1,2-diamine (5.0 g), Boc-L-proline (6.0 g), and 4-methylmorpholine (5.88 mL) in DMF (100 mL) was added HATU (10.7 g). Reaction mixture was stirred for 16 hours and then concentrated. Residue was dissolved in ethyl acetate and washed with 5% lithium chloride solution (2×), brine and dried (MgSO4), concentrated and purified by flash column chromatography (silica gel, 30 to 60% ethyl acetate/hexanes) to a dark brown foam. Brown foam was dissolved in ethanol (100 mL) and heated in a sealed tube at 110-130° C. for 2 days. Reaction mixture was cooled and concentrated. Residue was dissolved in ethyl acetate and extracted with 1N HCl (3×). Aqueous layer was basified with 50% NaOH solution to pH 10 and extracted with ethyl acetate (2×). The organic layer was dried (MgSO4), concentrated and purified by flash column chromatography (silica gel, 0 to 10% isopropanol/hexanes) to give 2-(6-Bromo-1H-benzoimidazol-2-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester (6.5 g) as an off-white foam: LCMS-ESI+: calc'd for C16H21BrN3O2: 367.26 (M+H+). Found: 365.8, 367.8 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.88 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-benzene-1,2-diamine (2.4 g) and 2-formyl-pyrrolidine-1-carboxylic acid tert-butyl ester (2.55 g) in ethanol (5 mL) was heated in microwave at 80° C. for 1 hour. Mixture was concentrated and purified by flash column chromatography (silica gel, 20 to 80% ethyl acetate/hexane) to give 2-(6-bromo-1H-benzoimidazol-2-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester (2.6 g, yield 55%). LCMS-ESI−: calc'd for C16H20BrN3O2: 366.25. Found: 365.8 (M+H+).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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